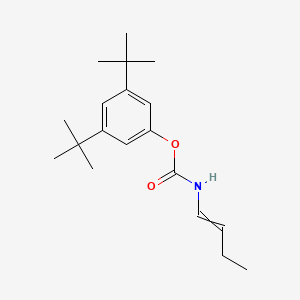
3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and a but-1-en-1-ylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate typically involves the reaction of 3,5-di-tert-butylphenol with but-1-en-1-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product would then be purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The phenyl ring and tert-butyl groups contribute to the compound’s stability and specificity in binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butylphenol: A precursor in the synthesis of 3,5-Di-tert-butylphenyl but-1-en-1-ylcarbamate.
3,5-Di-tert-butylcatechol: Similar structure but with hydroxyl groups instead of the carbamate group.
1-tert-Butyl-3,5-dimethylbenzene: Similar phenyl ring structure with different substituents.
Uniqueness
This compound is unique due to the presence of both tert-butyl groups and the but-1-en-1-ylcarbamate group
Propiedades
Número CAS |
88310-09-2 |
|---|---|
Fórmula molecular |
C19H29NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(3,5-ditert-butylphenyl) N-but-1-enylcarbamate |
InChI |
InChI=1S/C19H29NO2/c1-8-9-10-20-17(21)22-16-12-14(18(2,3)4)11-15(13-16)19(5,6)7/h9-13H,8H2,1-7H3,(H,20,21) |
Clave InChI |
AXHPHTPFTVCVBH-UHFFFAOYSA-N |
SMILES canónico |
CCC=CNC(=O)OC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


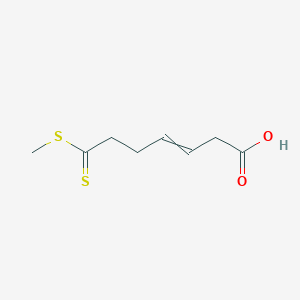
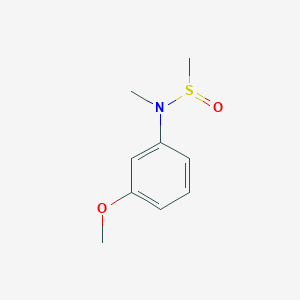
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
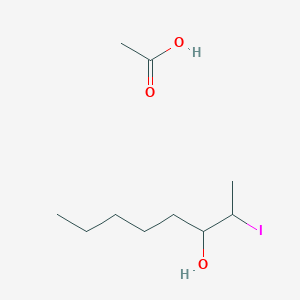
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
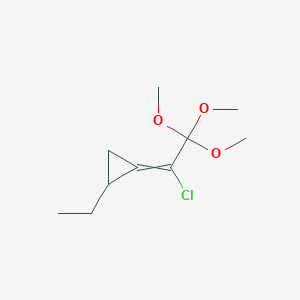
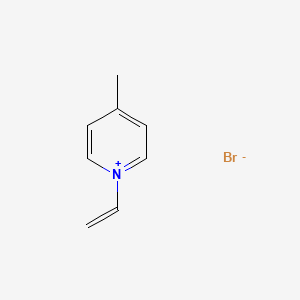
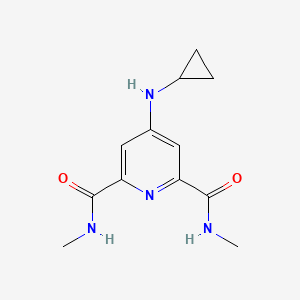
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
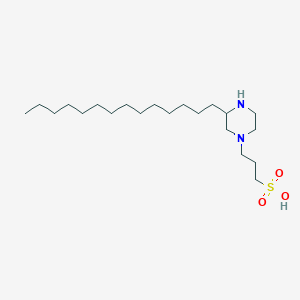
![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)
